molecular formula C13H15ClN2O2 B1357297 N-(1-carbamoylcyclopentyl)-4-chlorobenzamide CAS No. 904816-29-1

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide

Cat. No.: B1357297
CAS No.: 904816-29-1
M. Wt: 266.72 g/mol
InChI Key: STZCZQDLUJGZPI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound N-(1-carbamoylcyclopentyl)-4-chlorobenzamide was first documented in chemical databases on October 2, 2007, marking its initial recognition and cataloging in the scientific literature. This relatively recent discovery places the compound within the modern era of synthetic organic chemistry, during which advanced analytical techniques and computational methods have enabled the identification and characterization of increasingly complex molecular structures. The compound's entry into the PubChem database system occurred simultaneously with its initial documentation, establishing a comprehensive digital record that has been continuously updated through 2025.

The timeline of this compound's documentation reflects the broader evolution of chemical database systems and the increasing sophistication of chemical information management. The original creation date of 2007 coincides with a period of significant advancement in chemical informatics, when databases like PubChem were becoming essential tools for chemical research and development. The most recent modification to the compound's database entry occurred on May 18, 2025, indicating ongoing interest and potential new research developments related to this molecular structure.

The compound's discovery and subsequent documentation represent part of the systematic exploration of benzamide derivatives that has characterized organic chemistry research in the early 21st century. During this period, researchers have increasingly focused on developing new compounds with specific structural features that can serve as building blocks for more complex molecules or as targets for biological activity studies. The incorporation of both cyclopentyl and carbamoyl functional groups into a chlorinated benzamide framework demonstrates the type of structural diversity that has become a hallmark of contemporary synthetic organic chemistry.

Chemical Classification and Nomenclature

This compound belongs to the benzamide class of organic compounds, specifically representing a substituted benzamide derivative with complex alkyl and functional group substitutions. The compound can be systematically classified within several chemical categories based on its structural components and functional groups. As a benzamide derivative, it shares fundamental characteristics with other compounds in this class, including the presence of a benzene ring directly attached to an amide functional group.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full name this compound precisely describing each structural component. The nomenclature begins with the identification of the primary benzamide backbone, modified by a chlorine substituent at the para position (position 4) of the benzene ring. The nitrogen atom of the amide group is substituted with a complex cyclopentyl derivative that contains an additional carbamoyl functional group.

Alternative naming systems and synonyms for this compound include N-(1-Carbamoyl-cyclopentyl)-4-chloro-benzamide and various database-specific identifiers such as MFCD07021266. The compound is also referenced using condensed notation systems, including the IUPAC condensed form Bz(4-Cl)-Ac5c-NH2, which provides a shorthand representation of the molecular structure. These various nomenclature systems facilitate cross-referencing and identification across different chemical databases and research contexts.

The compound's classification extends beyond simple structural categories to include functional classifications based on its chemical behavior and potential reactivity patterns. As an amide-containing compound with multiple reactive sites, it can participate in various chemical transformations typical of both benzamide and carbamoyl-containing molecules. The presence of the chlorine substituent adds an additional dimension to its chemical classification, as halogenated aromatics often exhibit distinct reactivity patterns compared to their non-halogenated counterparts.

Registry Information and Chemical Identifiers

The compound this compound is extensively documented across multiple chemical registry systems and databases, ensuring comprehensive identification and cross-referencing capabilities for researchers worldwide. The primary Chemical Abstracts Service registry number 904816-29-1 serves as the definitive identifier for this compound, providing a unique numerical designation that remains consistent across all chemical databases and commercial sources.

Chemical Identifier Value Source
CAS Registry Number 904816-29-1 Chemical Abstracts Service
PubChem Compound Identifier 16740828 PubChem Database
ChemSpider Identifier 20572148 ChemSpider Database
DSSTox Substance Identifier DTXSID60587701 EPA CompTox Dashboard
MDL Number MFCD07021266 MDL Information Systems
Wikidata Identifier Q82480203 Wikidata

The International Chemical Identifier system provides additional standardized representations of the compound's structure through both the InChI string and InChIKey formats. The complete InChI representation is InChI=1S/C13H15ClN2O2/c14-10-5-3-9(4-6-10)11(17)16-13(12(15)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,15,18)(H,16,17), while the corresponding InChIKey is STZCZQDLUJGZPI-UHFFFAOYSA-N. These identifiers provide unambiguous structural information that can be processed by chemical informatics software and database systems.

The Simplified Molecular Input Line Entry System representation for this compound is C1CCC(C1)(C(=O)N)NC(=O)C2=CC=C(C=C2)Cl, which provides a linear text-based description of the molecular structure. This SMILES notation enables computational analysis and database searching based on structural features and substructural patterns. The various identifier systems work together to ensure that researchers can accurately locate and reference this compound regardless of the specific database or software system being used.

Environmental and regulatory databases also maintain records for this compound, with the EPA DSSTox database assigning the identifier DTXSID60587701 for environmental fate and transport studies. This registration facilitates research into the compound's environmental behavior and potential regulatory considerations, reflecting the comprehensive approach to chemical documentation that characterizes modern chemical informatics.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its unique structural features that combine multiple important functional groups within a single molecular framework. The compound represents an excellent example of molecular complexity achieved through the integration of cycloalkyl systems, amide functionalities, and halogenated aromatic components. This structural diversity makes it valuable as both a synthetic target and a potential building block for more complex molecular constructions.

The presence of multiple reactive sites within the molecule provides numerous opportunities for chemical modification and derivatization, making it an attractive substrate for synthetic methodology development. The carbamoyl group offers sites for nucleophilic attack and hydrogen bonding interactions, while the chlorinated benzene ring can participate in various aromatic substitution reactions and cross-coupling processes. The cyclopentyl ring system adds conformational rigidity and steric bulk that can influence both the compound's reactivity and its interactions with other molecules.

Molecular Property Value Computational Method
Molecular Weight 266.72 g/mol PubChem 2.2
XLogP3-AA 1.8 XLogP3 3.0
Hydrogen Bond Donors 2 Cactvs 3.4.8.18
Hydrogen Bond Acceptors 2 Cactvs 3.4.8.18
Rotatable Bonds 3 Cactvs 3.4.8.18
Exact Mass 266.0822054 Da PubChem 2.2

From a medicinal chemistry perspective, the compound's structure incorporates several pharmacophoric elements that are commonly found in biologically active molecules. The benzamide core is a prevalent structural motif in numerous pharmaceutical compounds, while the cyclopentyl and carbamoyl substituents can modulate biological activity and pharmacokinetic properties. Although specific biological activity data for this compound may be limited, its structural features suggest potential for development in various therapeutic areas.

Properties

IUPAC Name

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-10-5-3-9(4-6-10)11(17)16-13(12(15)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZCZQDLUJGZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587701
Record name N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-29-1
Record name N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-chlorobenzoyl chloride

A common starting point is 4-chlorobenzoic acid, which is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride. This acid chloride serves as an activated intermediate for amide bond formation.

Reaction Conditions:

Reagent Solvent Temperature Time Yield (%)
Thionyl chloride Dry dichloromethane or reflux neat 0–80 °C 1–3 hours 85–95

Synthesis of 1-aminocyclopentane-1-carboxamide (cyclopentyl carbamoyl amine)

The cyclopentyl carbamoyl moiety can be introduced by:

  • Starting from cyclopentanone, which is converted to cyclopentylamine via reductive amination.
  • The amine is then carbamoylated using reagents such as phosgene equivalents (e.g., triphosgene) or carbamoyl chlorides to yield 1-aminocyclopentane-1-carboxamide.

Typical Carbamoylation Reaction:

Reagent Solvent Temperature Time Notes
Triphosgene Dichloromethane 0–25 °C 2–4 hours Requires base (e.g., pyridine)

Coupling to form this compound

The key step is the amide bond formation between 4-chlorobenzoyl chloride and the cyclopentyl carbamoyl amine. This is typically achieved by:

  • Reacting 4-chlorobenzoyl chloride with 1-aminocyclopentane-1-carboxamide in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
  • The reaction is performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under controlled temperature (0–25 °C) to avoid side reactions.

Reaction Parameters:

Reagents Solvent Temperature Time Yield (%) Purification Method
4-chlorobenzoyl chloride + 1-aminocyclopentane-1-carboxamide + triethylamine DCM or THF 0–25 °C 2–6 hours 70–90 Recrystallization or chromatography

Alternative Synthetic Routes

  • Amide coupling reagents: Instead of acid chlorides, carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used to activate 4-chlorobenzoic acid directly for coupling with the amine.
  • Mannich-type reactions: Although more commonly used for benzimidazole derivatives, Mannich reactions have been reported for related benzamide analogues, but are less typical for this specific compound.

Research Findings and Optimization

  • The use of acid chlorides generally provides higher yields and cleaner reactions compared to carbodiimide coupling, due to the more reactive intermediate.
  • Reaction temperature control is critical to minimize side reactions such as hydrolysis or polymerization.
  • Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity products.
  • Safety data indicate the compound is harmful if swallowed and causes irritation; thus, reactions should be conducted with appropriate safety measures.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents Conditions Yield (%) Notes
4-chlorobenzoyl chloride synthesis Acid chloride formation 4-chlorobenzoic acid + SOCl2 Reflux, 1–3 h 85–95 Activated intermediate
Cyclopentyl carbamoyl amine synthesis Carbamoylation Cyclopentylamine + triphosgene 0–25 °C, 2–4 h 60–80 Requires base, moisture sensitive
Amide bond formation Coupling 4-chlorobenzoyl chloride + carbamoyl amine + base 0–25 °C, 2–6 h 70–90 Use inert solvent, base to neutralize HCl
Alternative coupling Carbodiimide coupling 4-chlorobenzoic acid + EDC + amine Room temperature, 4–12 h 50–75 Less reactive, longer time

Chemical Reactions Analysis

Types of Reactions

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide has been identified as an antagonist of cholecystokinin (CCK) receptors. CCK is involved in various physiological processes, including digestion and anxiety regulation. The compound's ability to bind to CCK receptors suggests potential applications in treating neurochemical disorders related to anxiety, such as panic reactions and panic syndrome. Pharmaceutical compositions containing this compound have shown efficacy in analgesia and may provide therapeutic benefits in managing anxiety-related conditions .

Anti-inflammatory Properties

Research indicates that derivatives of 4-chlorobenzamide, including this compound, may possess anti-inflammatory properties. A study synthesized various analogues of 4-chlorobenzamide and evaluated their effects on inflammation. Some compounds demonstrated significant anti-inflammatory effects, suggesting that this compound could be a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound may exhibit antimicrobial activity. The synthesis of related compounds has shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This positions the compound as a potential candidate for further research in antimicrobial drug development .

Case Study on Neurochemical Disorders

A notable case study involved the evaluation of this compound in animal models exhibiting anxiety-like behaviors. The study found that administration of the compound significantly reduced anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders .

Synthesis and Characterization

The synthesis of this compound has been documented using various organic reactions, including the Mannich reaction. The characterization of synthesized compounds involved spectral analysis techniques such as NMR and mass spectrometry, confirming the structural integrity and purity necessary for biological testing .

Summary of Findings

Application AreaObservationsReferences
Neurochemical DisordersAntagonist of CCK; potential for treating anxiety
Anti-inflammatory AgentsSignificant anti-inflammatory effects observed
Antimicrobial ActivityEffective against various bacterial strains

Mechanism of Action

The mechanism of action of N-(1-carbamoylcyclopentyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name CAS/Ref Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent(s)
N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide 904816-29-1 C₁₃H₁₅ClN₂O₂ 266.72 Not reported Cyclopentyl carbamoyl
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) C₁₄H₉ClN₂OS 289.01 202–212 Benzo[d]thiazol-2-yl
N-(1H-Benzo[d]imidazol-2-yl)-4-chlorobenzamide (13) C₁₄H₁₁ClN₃O 272.00 Not reported Benzo[d]imidazol-2-yl
N-(4-(tert-Butyl)phenyl)-4-chlorobenzamide (3r) C₁₇H₁₈ClNO 287.79 Not reported 4-(tert-Butyl)phenyl
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i) C₂₀H₁₇ClNO₂ 338.81 191.6–192.8 3-Benzyl-5-hydroxyphenyl

Key Observations :

  • Cyclic vs.
  • Melting Points : Analogs with aromatic heterocycles (e.g., 1.2e, 7i) exhibit higher melting points (>190°C) compared to the target compound, suggesting stronger intermolecular interactions .

Key Observations :

  • The target compound is synthesized commercially, whereas analogs often require multistep reactions with moderate yields (55–57%) .

Structural and Spectroscopic Comparisons

  • ¹H NMR Shifts :

    • The target compound’s cyclopentyl carbamoyl group would show distinct methylene proton signals (~1.5–2.5 ppm), whereas benzo[d]thiazol-2-yl analogs exhibit aromatic proton shifts at 7.2–8.1 ppm .
    • The tert-butyl group in compound 3r generates a singlet at ~1.3 ppm for its nine equivalent protons .
  • FT-IR Features :

    • All analogs show C=O stretching (~1680 cm⁻¹) and N–H bending (~3200 cm⁻¹). The sulfamoyl group in pyrrolopyrimidine derivative 13 adds peaks at 1391 and 1176 cm⁻¹ (SO₂ stretching) .

Biological Activity

N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide is a synthetic compound with the molecular formula C13H15ClN2O2. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a benzamide moiety linked to a cyclopentyl group, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been investigated for its ability to inhibit specific enzymes, thereby modulating metabolic pathways. For example, it may bind to active sites on enzymes, preventing substrate interaction and subsequent catalytic activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various biochemical pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
  • Receptor Binding : Preliminary studies suggest that it may bind to certain receptors, influencing physiological responses. For instance, its interaction with cholecystokinin (CCK) receptors has been noted, which may have implications for gastrointestinal disorders .

Anti-inflammatory Activity

A study focusing on the anti-inflammatory effects of this compound demonstrated its potential in reducing inflammation markers in vitro. The compound was tested on cultured macrophages, where it significantly decreased the production of pro-inflammatory cytokines.

Anticancer Potential

In another investigation, the compound was evaluated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. This suggests that this compound may serve as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundBenzamide derivative with cyclopentyl groupEnzyme inhibition, receptor binding
N-(1-Carbamoylcyclopentyl)-3-methoxybenzamideSimilar structure with methoxy substitutionPotential anti-inflammatory effects
N-(1-Carbamoylcyclopentyl)-2-nitrobenzamideNitro substitution on benzene ringInvestigated for antibacterial properties

This table highlights the structural similarities and differences among related compounds while underscoring the unique biological activities associated with this compound.

Toxicological Profile

The toxicity profile of this compound indicates that it may cause adverse effects if not handled properly. It has been classified as harmful if swallowed and can cause skin and eye irritation. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings .

Q & A

Basic Questions

Q. What synthetic routes are recommended for N-(1-carbamoylcyclopentyl)-4-chlorobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions between 4-chlorobenzoyl chloride and cyclopentyl carbamoyl derivatives. Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for acyl chloride activation), and solvent polarity (e.g., DMF for nucleophilic substitution). Desymmetrization strategies, as demonstrated for 4-chlorobenzamide derivatives, can enhance enantiomeric purity using chiral catalysts . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. How can spectroscopic techniques (1H NMR, FT-IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Identify aromatic protons (δ 7.4–7.9 ppm for 4-chlorobenzamide) and cyclopentyl carbamoyl protons (δ 1.5–2.5 ppm for cyclopentyl CH2/CH groups). Integration ratios should match expected proton counts .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and carbamoyl N–H bonds (~3300 cm⁻¹). Absence of unreacted acyl chloride (C=O at ~1800 cm⁻¹) ensures completion .
  • X-ray crystallography (if crystals form) provides definitive structural validation via bond angles and torsion parameters .

Q. What are the key considerations for handling and solubility optimization in experimental settings?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (up to 61 mg/mL) . For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) to maintain <1% DMSO.
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation . Store at –20°C under inert atmosphere to prevent hydrolysis.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., α7 nAChR). Compare docking poses with known agonists like PNU-282987 . Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with benzamide carbonyl) . MD simulations assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What strategies resolve racemic mixtures during enantioselective synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of intermediate imines .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How do structural modifications (e.g., Mannich bases) influence antimicrobial efficacy?

  • Methodological Answer : Synthesize Mannich derivatives by reacting the benzamide scaffold with formaldehyde and secondary amines. Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via broth microdilution (MIC assays). SAR analysis shows that 2-chlorophenyl substitutions enhance activity by increasing lipophilicity and membrane penetration .

Q. What in vitro models evaluate neuropharmacological potential as an α7 nAChR agonist?

  • Methodological Answer :

  • Electrophysiology : Patch-clamp recordings in hippocampal neurons measure agonist-induced currents (EC50 values). Compare to PNU-282987, a known α7 nAChR agonist .
  • Calcium Imaging : Use Fluo-4 AM dye in SH-SY5Y cells to assess receptor activation via Ca²⁺ influx .

Q. How can process chemistry improve scalability and sustainability of synthesis?

  • Methodological Answer :

  • Catalytic Systems : Replace stoichiometric reagents with Mn-mediated reductive transamidation to reduce waste .
  • Flow Chemistry : Continuous-flow reactors enhance reaction control and throughput for key steps (e.g., Suzuki-Miyaura couplings) .
  • Solvent Recycling : Recover DMF via distillation and reuse in subsequent batches .

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